Phenylthiotrimethylsilane

Overview

Description

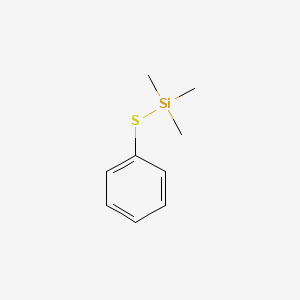

Phenylthiotrimethylsilane (PhSTMS, C₉H₁₄SSi, MW 182.36 g/mol) is a sulfur-containing organosilicon compound characterized by a phenylthio (-SPh) group attached to a trimethylsilane (-SiMe₃) moiety. It is synthesized via the reaction of thiophenol with hexamethyldisilazane (HMDS) in the presence of a catalyst, followed by purification via column chromatography . PhSTMS is widely utilized in organic synthesis, particularly in thioglycoside formation, dealkylation of phosphate esters, and as an activating agent in aromatic halogenation reactions . Its commercial availability (e.g., 97% purity from Georganics, 96% from City Chemical LLC) underscores its importance in research and industrial applications .

Preparation Methods

Common Synthetic Routes

Direct Reaction of Trimethylchlorosilane with Thiophenol

One classical approach involves the reaction of trimethylchlorosilane with thiophenol under controlled conditions. The nucleophilic thiol attacks the silicon center, displacing the chloride and forming phenylthiotrimethylsilane.

- Reaction conditions: Typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation of the thiol.

- Solvents: Non-protic solvents like toluene or tetrahydrofuran (THF) are preferred.

- Temperature: Mild heating (room temperature to 60 °C) facilitates the reaction.

This method is straightforward but requires careful handling of corrosive and moisture-sensitive reagents.

Nucleophilic Substitution Using Phenylthiolate Anion

This compound can also be prepared by reacting trimethylsilyl halides with sodium or potassium phenylthiolate salts. This method offers better control over stoichiometry and purity.

- Step 1: Generation of phenylthiolate by deprotonation of thiophenol using sodium hydride or potassium tert-butoxide.

- Step 2: Reaction of phenylthiolate with trimethylsilyl chloride or bromide to yield the desired product.

This approach allows for higher yields and cleaner products due to the ionic nature of the intermediates.

Literature-Reported Synthetic Procedure (Example)

A reported procedure involves the reaction of phenylthiol with trimethylsilyl chloride in the presence of a base such as triethylamine in anhydrous toluene:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Phenylthiol + Triethylamine | Room temperature, inert atmosphere | Formation of phenylthiolate intermediate |

| 2 | Add trimethylsilyl chloride | Stirring 2-4 hours | This compound formation |

Purification is typically done by distillation or column chromatography to isolate the pure compound.

Advanced and Catalytic Methods

Recent research has explored catalytic methods for sulfur-silicon bond formation to improve efficiency and reduce waste:

- Halide Ion Catalysis: Chloride or bromide ions catalyze the activation of the sulfur-silicon bond, facilitating the synthesis of unsymmetrical thioethers including this compound derivatives without the need for fluoride catalysts, which are often problematic environmentally.

- Waste-Free Synthesis: Such catalytic methods avoid the generation of hazardous byproducts like Me3SiCl, improving the green chemistry profile of the synthesis.

A typical catalytic reaction setup includes:

| Component | Role |

|---|---|

| This compound | Substrate |

| Halide ion catalyst (e.g., TBAB) | Catalyst |

| Solvent (acetonitrile) | Reaction medium |

| Temperature (100 °C) | Activation energy |

This method has been demonstrated to produce high yields (up to 96%) of thioether products, indicating efficient formation of the sulfur-silicon bond.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct reaction with thiophenol | Trimethylchlorosilane, thiophenol | Inert atmosphere, mild heating | Simple, direct | Moisture sensitive, corrosive reagents |

| Nucleophilic substitution | Phenylthiolate salt, TMS-Cl | Anhydrous solvent, base required | High purity, good yield | Requires preparation of phenylthiolate |

| Catalytic halide ion activation | This compound, TBAB | Elevated temperature, catalyst | Waste-free, environmentally friendly | Requires catalyst and optimized conditions |

Research Findings and Analytical Data

- NMR Characterization: this compound exhibits characteristic ^1H NMR signals for the trimethylsilyl protons (~0.3 ppm) and aromatic protons (7.2–7.5 ppm), confirming the structure.

- Mass Spectrometry: Electron ionization mass spectrometry confirms the molecular ion peak consistent with C9H14SSi.

- Yield: Catalytic methods report isolated yields up to 96% under optimized conditions.

Chemical Reactions Analysis

Types of Reactions: Phenylthiotrimethylsilane undergoes various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can participate in reduction reactions, often serving as a reducing agent.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typical reagents.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Sulfoxides and sulfones: from oxidation reactions.

Reduced silanes: from reduction reactions.

Substituted silanes: from substitution reactions.

Scientific Research Applications

Chemical Synthesis

Glycosylation Reactions: Phenylthiotrimethylsilane is used in the stereoselective synthesis of glycosides . In one study, PhSTMS was used in conjunction with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to convert an azido sugar derivative to a thioglycoside . This reaction proceeded smoothly, yielding the desired product in high yield (91%) .

Reduction of Met(0) Residues in Peptide Synthesis: In peptide synthesis, methionine residues can be reversibly protected as sulfoxides to prevent air oxidation . this compound is employed to reduce the Met(0) residue back to Met . For example, in the synthesis of a 36-residue peptide, PhSTMS was used to reduce the Met(0) residue in DMF at room temperature . The progress of the reaction was monitored by TLC .

Formation of Alkoxysilanes: this compound reacts with perhalogeno-ketones to form alkoxysilanes . For example, it reacts with perfluoroacetone, chloropentafluoroacetone, 1,1,3-trichlorotrifluoroacetone, and 1,3-dichlorotetrafluoroacetone to cause fission of silicon-sulfur bonds, leading to the formation of alkoxysilanes .

Role in Lewis Acid Catalysis

This compound can be used with Lewis acids to promote various chemical reactions . For example, a combination of indium trihalides with silyl halides, such as this compound, exhibits catalytic activity in direct substitutions of HO, AcO, and Me3SiO groups . The combined Lewis acid catalyst activates oxygen-containing substrates to give carbocation intermediates and regenerates as catalysts via dissociation from the oxygen-containing functional groups .

Extraction and Purification of Phenolic Compounds

While not a direct application, this compound can be indirectly relevant in the context of phenolic compound research . Phenolic compounds, known for their antioxidant and anti-inflammatory properties, are extracted from agri-food by-products using green technologies . Although PhSTMS is not directly used in the extraction process, it can be used in the subsequent chemical modification or analysis of these compounds . These compounds have shown promise in managing diabetes due to their positive effects on glucose homeostasis .

Summary Table of Applications

Mechanism of Action

The mechanism by which trimethyl(phenylthio)silane exerts its effects is primarily through its ability to donate or accept electrons in chemical reactions. The silicon atom, with its three methyl groups, provides steric hindrance and electronic effects that influence the reactivity of the phenylthio group. This makes the compound a versatile reagent in various chemical transformations .

Comparison with Similar Compounds

Comparison with Analogous Trimethylsilanes

Key Observations:

- Electronic Effects : The phenyl group in PhSTMS introduces electron-withdrawing properties, enhancing the electrophilicity of the silicon center compared to alkylthio analogs like ethylthiotrimethylsilane. This impacts reactivity in nucleophilic substitutions .

- Steric Considerations : The bulky phenyl group may hinder reactions requiring steric accessibility, whereas smaller substituents (e.g., -SEt) enable faster kinetics in certain contexts .

Phosphate Ester Dealkylation:

PhSTMS, in combination with catalytic PhS⁻, enables stepwise dealkylation of trimethyl phosphate.

Aromatic Halogenation:

PhSTMS activates N-bromosuccinimide (NBS) for brominating methylene acetals and aromatic compounds (e.g., 95% yield for methyl 3-bromo-4-methoxybenzoate). Comparatively, diphenyl disulfide (PhSSPh) is a cheaper alternative but lacks the silane’s tunability .

Biological Activity

Phenylthiotrimethylsilane (PhTMS) is a silicon-based compound with notable biological activities. This article explores its chemical properties, synthesis, and various biological effects, including cytotoxicity, antibacterial properties, and potential applications in medicinal chemistry.

- Molecular Formula : CHSSi

- Molecular Weight : 182.36 g/mol

- Physical State : Liquid at room temperature

- Density : 0.967 g/cm³

- Boiling Point : 93°C

Synthesis

PhTMS can be synthesized through several methods, often involving the reaction of thiophenol with trimethylchlorosilane or similar silicon reagents. The typical reaction conditions include the presence of a Lewis acid catalyst such as SnCl in an inert solvent like dry benzene .

Cytotoxicity

PhTMS has been investigated for its cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of β-aryl-β-mercapto ketones derived from PhTMS, which exhibited significant cytotoxic activity against MCF-7 breast cancer cells. The MTT assay results indicated that these compounds showed higher cytotoxicity compared to the standard drug Tamoxifen, suggesting their potential as anticancer agents .

| Compound | IC50 (μM) | Cell Line | Reference Drug | Comparison |

|---|---|---|---|---|

| PhTMS | 10 | MCF-7 | Tamoxifen | Higher |

| Compound A | 5 | MCF-7 | Tamoxifen | Higher |

| Compound B | 15 | Normal Fibroblasts | None | Lower |

Antibacterial Activity

Recent studies have also examined the antibacterial properties of PhTMS. It demonstrated moderate antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular processes .

Case Studies and Research Findings

- Anticancer Activity :

- Antibacterial Studies :

- Mechanistic Insights :

Q & A

Basic Research Questions

Q. What are the standard synthesis routes and characterization techniques for phenylthiotrimethylsilane?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. For example, thiosilanes like this compound can react with primary nitro compounds in the presence of n-butyllithium to form oxyimidic thioesters . Characterization involves NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm the trimethylsilyl and phenylthio groups, alongside GC-MS for purity analysis. Safety protocols for handling moisture-sensitive reagents (e.g., inert atmosphere) are critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation or skin contact .

- Storage under inert gas (argon/nitrogen) to prevent hydrolysis, as moisture exposure may release hazardous byproducts like hydrogen sulfide .

- Immediate neutralization of spills with dry sand or vermiculite, followed by disposal as hazardous waste .

Q. How is this compound commonly applied in organic synthesis?

- Methodological Answer : It serves as a sulfur-transfer reagent in radical cyclizations and acetalization reactions. For instance, in the synthesis of ciguatoxin CTX3C, this compound facilitated O,S-acetal formation under Sc(OTf)₃ catalysis, enabling chemo-selective radical cyclization for oxepane ring construction . Its role in converting nitro compounds to thioesters is also well-documented .

Advanced Research Questions

Q. What reaction mechanisms underlie this compound’s role in radical cyclization?

- Methodological Answer : In radical-mediated cyclizations (e.g., CTX3C synthesis), this compound acts as a sulfur donor. The reaction involves:

Generation of a C27 radical via AIBN/tributyltin hydride initiation.

Radical addition to an α,β-unsaturated ester, forming a stereoselective oxepane ring.

Computational studies (DFT) are recommended to map transition states and optimize regioselectivity .

Q. How does this compound’s stability vary under different experimental conditions?

- Methodological Answer : Stability is highly dependent on moisture and temperature.

- Hydrolysis : Rapid decomposition occurs in aqueous media, releasing phenylthiol and trimethylsilanol. Kinetic studies using FT-IR or HPLC can quantify degradation rates .

- Thermal Stability : Thermogravimetric analysis (TGA) under inert atmospheres reveals decomposition thresholds (~150–200°C), critical for high-temperature reactions .

Q. What strategies resolve contradictions in experimental data involving this compound-mediated reactions?

- Methodological Answer : Systematic approaches include:

- Replication : Repeat experiments under controlled conditions (e.g., strict anhydrous settings).

- Cross-validation : Compare results with alternative reagents (e.g., ethylthiotrimethylsilane) to isolate mechanistic variables .

- Meta-analysis : Apply Cochrane guidelines for systematic reviews to assess bias in reported yields or selectivity .

Q. How can this compound’s reactivity be modulated for selective bond formation in complex syntheses?

- Methodological Answer : Key strategies:

- Catalyst Optimization : Lewis acids like Sc(OTf)₃ enhance electrophilicity during acetalization .

- Solvent Effects : Non-polar solvents (e.g., toluene) reduce premature hydrolysis, while polar aprotic solvents (e.g., DMF) accelerate nucleophilic attacks .

- Substrate Design : Pre-functionalized substrates with steric hindrance can direct regioselectivity in radical reactions .

Properties

IUPAC Name |

trimethyl(phenylsulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMQFIRIMMSSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063523 | |

| Record name | Phenylthiotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Phenylthiotrimethylsilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4551-15-9 | |

| Record name | [(Trimethylsilyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, [(trimethylsilyl)thio]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylthiotrimethylsilane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4854JD2EEB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.